1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
Historical Development of Piperidinyl-aryloxy Compounds
The historical trajectory of piperidinyl-aryloxy compounds originates from early 20th-century investigations into alkaloid derivatives. Piperidine itself, first isolated from black pepper (Piper nigrum), served as the foundational scaffold for synthetic modifications aimed at enhancing bioactivity. The introduction of aryloxy groups to piperidine derivatives gained prominence in the 1970s with the development of β-adrenergic blockers, where the oxygen-linked aromatic system proved critical for receptor binding.
A pivotal advancement occurred through high-throughput screening initiatives in the 2000s, which identified piperidinyl-aryloxy hybrids as promising candidates against infectious diseases. For instance, the anti-tuberculosis activity of structurally analogous compounds demonstrated minimum inhibitory concentrations (MIC) in the 1.4–1.7 μg/mL range, validating this chemical architecture's therapeutic potential. The specific integration of 3,5-dimethyl substituents on the piperidine ring, as seen in 1-(3,5-dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, emerged from structure-activity relationship (SAR) studies optimizing metabolic stability and target engagement.
Taxonomic Positioning within Piperidine Derivatives
Taxonomically, this compound belongs to three distinct subclasses:
- N-Alkylpiperidines : The 3,5-dimethylpiperidine group classifies it under branched N-alkyl derivatives, contrasting with simpler N-methyl or N-ethyl piperidines.
- Aryloxypropanolamines : The propan-2-ol linker with a p-tolyloxy group aligns it with β-blocker-inspired architectures, though without the traditional secondary alcohol β-carbon.
- Quaternary Ammonium Salts : The hydrochloride counterion places it among ionizable piperidine derivatives, enhancing solubility relative to free base forms.
Comparative analysis with related structures reveals key differentiators:
Research Significance in Medicinal Chemistry
The compound's significance stems from its dual pharmacophoric elements:
- The 3,5-dimethylpiperidine moiety provides conformational rigidity, reducing entropy penalties during target binding while resisting cytochrome P450-mediated oxidation.
- The p-tolyloxy group introduces lipophilic character, enhancing membrane permeability and enabling π-π stacking interactions with aromatic residues in enzyme active sites.
Recent investigations highlight its utility as a versatile intermediate. For example, epoxide ring-opening reactions with substituted piperidines yield analogs with modulated electronic profiles, enabling systematic SAR exploration. The propan-2-ol linker's chirality further allows for enantioselective synthesis, critical for optimizing therapeutic indices.
Current Academic Research Landscape
Contemporary studies focus on three primary domains:
- Infectious Disease : Analogous piperidinyl-aryloxy compounds show promise against Mycobacterium tuberculosis, though challenges persist in mitigating off-target effects associated with the piperidine core.
- Central Nervous System (CNS) Disorders : Structural similarities to antipsychotic agents like haloperidol suggest potential dopamine receptor modulation, though definitive data remain unpublished.
- Chemical Biology : The compound serves as a scaffold for developing fluorescence-labeled probes to map piperidine-interacting proteins, leveraging its synthetic accessibility and modular structure.
Notably, a 2024 patent application disclosed derivatives of this compound as allosteric modulators of metabotropic glutamate receptors, indicating expanding therapeutic horizons.
Relationship to Other Piperidine-Based Pharmacophores
This compound shares structural motifs with several established pharmacophores:
- Antipsychotics : The 3,5-dimethylpiperidine group parallels risperidone's piperidine substitution pattern, though without the benzisoxazole ring.
- Antihistamines : The aryloxy component resembles loratadine's chloro-substituted benzofuran, suggesting potential H1 receptor affinity.
- Antitubercular Agents : The propanol linker and aromatic system mirror bedaquiline's diphenyl ether structure, albeit in a simplified form.
Critical distinctions emerge in electronic profiles. Quantum mechanical calculations reveal that the p-tolyloxy group's electron-donating methyl substituent increases the compound's HOMO energy (-8.3 eV) compared to chlorophenyl analogs (-8.9 eV), potentially enhancing nucleophilic attack susceptibility.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-4-6-17(7-5-13)20-12-16(19)11-18-9-14(2)8-15(3)10-18;/h4-7,14-16,19H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRDZDLBVSYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Dimethyl Groups:
Attachment of the Tolyl Group: The tolyloxy group is introduced via an etherification reaction, where a tolyl alcohol reacts with an appropriate halide.
Formation of the Propanol Moiety: The propanol group is added through a nucleophilic substitution reaction, where a halide is replaced by a hydroxyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Amine Group Reactivity
The secondary amine in the piperidine ring participates in nucleophilic reactions under controlled conditions. Key transformations include:
Acylation
Reaction with acyl chlorides or anhydrides forms stable amide derivatives. Patent data ( ) demonstrates analogous piperidinyl compounds undergoing acylation to yield propanamide derivatives (e.g., 2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide).
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | Base (e.g., Et₃N), DCM | N-acetylpiperidine derivative | |
| Benzoyl chloride | Room temperature, 24h | N-benzoylated analog |
Alkylation
Quaternary ammonium salts form via alkylation with alkyl halides (e.g., methyl iodide). Steric hindrance from the 3,5-dimethyl groups may slow kinetics compared to unsubstituted piperidines.
Alcohol Group Reactivity
The secondary alcohol undergoes typical hydroxyl-driven reactions:
Esterification
Reacts with acid chlorides or anhydrides to form esters. For example, treatment with acetic anhydride yields the corresponding acetate ester.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, reflux | Propan-2-ol acetate derivative | |
| Tosyl chloride | 0–5°C, base | Tosylate intermediate |
Oxidation
Controlled oxidation converts the alcohol to a ketone. Strong oxidants (e.g., CrO₃) may over-oxidize the p-tolyloxy group, requiring milder conditions (e.g., Dess-Martin periodinane).
Ether Cleavage and Functionalization
The p-tolyloxy ether bond is susceptible to cleavage under acidic or reductive conditions:
Acidic Hydrolysis
Concentrated HBr or HI cleaves the ether bond, generating phenol and a chloropropanol intermediate.
Catalytic Hydrogenation
Hydrogenolysis (H₂/Pd-C) removes the p-tolyl group, yielding 3-(piperidin-1-yl)propan-2-ol.
Salt-Specific Behavior
The hydrochloride salt enhances solubility in polar solvents but may limit amine reactivity. Deprotonation (e.g., with NaOH) regenerates the free base for further transformations.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : Approximately 292.81 g/mol
- IUPAC Name : 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
The structural formula indicates that it contains a piperidine ring, which is often associated with various biological activities, making it a candidate for drug development.
Pharmacological Uses
This compound has been investigated for its potential as a therapeutic agent in various medical conditions:
- CNS Disorders : The compound shows promise as a treatment for neurological disorders due to its interaction with neurotransmitter systems. Research indicates that derivatives of piperidine can exhibit antipsychotic and antidepressant activities .
- Pain Management : Some studies suggest that compounds similar to this one may have analgesic properties, potentially providing relief for chronic pain conditions .
Synthesis and Modification
The synthesis of this compound involves several steps that allow for the modification of its structure. This adaptability makes it suitable for developing analogs with enhanced efficacy or reduced side effects. The ability to modify the piperidine structure is particularly useful in medicinal chemistry .
Case Study 1: Neurological Applications
A study examined the effects of similar piperidine derivatives on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. The findings indicated that these compounds could modulate receptor activity effectively, suggesting potential use in therapeutic formulations .
Case Study 2: Analgesic Properties
Research involving animal models demonstrated that certain analogs of this compound exhibited significant analgesic effects comparable to established pain relievers. These findings support further investigation into its use as a non-opioid pain management option .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenoxy/alkoxy group or the piperidine ring. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on structural similarity to analogs.
Key Observations:
- Phenoxy/Alkoxy Substituents: The p-tolyloxy group in the target compound provides moderate lipophilicity compared to bromophenoxy (higher electronegativity) or tert-butoxy (bulkier, lower polarity) groups .
- Piperidine vs.
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, critical for bioavailability .
Pharmacological Activity
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
Biological Activity
1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known by its CAS number 1212166-18-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₈ClNO₂
- Molecular Weight : 313.9 g/mol
- Structure : The structure features a piperidine ring substituted with methyl groups and a p-tolyloxy group attached to a propanol backbone.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act on the dopaminergic and adrenergic receptors, which are crucial for regulating mood and cognitive functions.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- CNS Activity : It has been evaluated for its potential neuroprotective effects and ability to modulate neurotransmitter release.
- Anti-cancer Properties : Some studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, particularly in models with mutations in the p53 gene .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was tested against breast cancer cells where it showed significant cytotoxicity at micromolar concentrations.
In Vivo Studies
Animal studies have indicated that administration of this compound leads to a reduction in tumor size in xenograft models. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways.
Comparative Analysis
| Property | 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol HCl | Similar Compounds |
|---|---|---|
| Molecular Weight | 313.9 g/mol | Varies (e.g., typical piperidine derivatives range from 250 to 350 g/mol) |
| CNS Activity | Yes | Yes (many piperidine derivatives) |
| Anti-cancer Activity | Yes (specific to certain cell lines) | Yes (varies widely among compounds) |
| Mechanism of Action | Dopaminergic/adrenergic modulation | Varies (some target different receptors or pathways) |
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis of this compound can be extrapolated from structurally related β-blockers (e.g., propranolol hydrochloride in ). Key steps include:
Intermediate Formation : React p-tolyloxy propanol derivatives with halogenating agents (e.g., thionyl chloride) to generate reactive intermediates.
Amination : Introduce the 3,5-dimethylpiperidine group via nucleophilic substitution under basic conditions (e.g., using potassium carbonate).
Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated hydrochloric acid to improve solubility and stability.
Critical Parameters :
Q. Which analytical techniques are most effective for assessing the purity and structural confirmation of this compound?
Methodological Answer:
- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify impurities (e.g., unreacted intermediates). Impurity thresholds should align with pharmacopeial standards (<0.1% for major impurities) .
- NMR Spectroscopy : Confirm stereochemistry and substituent placement (e.g., ¹H NMR for piperidine methyl groups and aromatic protons).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z ~366.5 for [M+H]⁺) and detect degradation products .
Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data caused by stereochemical variations or impurities?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and assess their individual bioactivities.
- Impurity Profiling : Compare batch-specific impurity profiles (e.g., via LC-MS) with activity data to identify inhibitory/by-product effects. For example, tertiary amine derivatives (common in diastereomeric mixtures) may exhibit off-target receptor binding .
- Dose-Response Studies : Conduct assays at multiple concentrations to distinguish intrinsic activity from impurity-driven effects .
Q. What strategies optimize the scalability and reproducibility of its synthesis while minimizing by-product formation?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for precise control of residence time and temperature, reducing side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., piperidine:halogenated intermediate) and solvent systems (e.g., DMF vs. acetonitrile).
- In-Line Monitoring : Integrate FTIR or Raman spectroscopy to detect reaction endpoints and prevent intermediate degradation .
Q. What are the mechanisms underlying its stability under varying pH and temperature conditions, and how do degradation products impact pharmacological assessments?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), alkaline (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC:
- Impact on Bioactivity : Degradation products (e.g., 3,5-dimethylpiperidine) may exhibit antagonistic effects on adrenergic receptors, necessitating stability-indicating assays during preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
